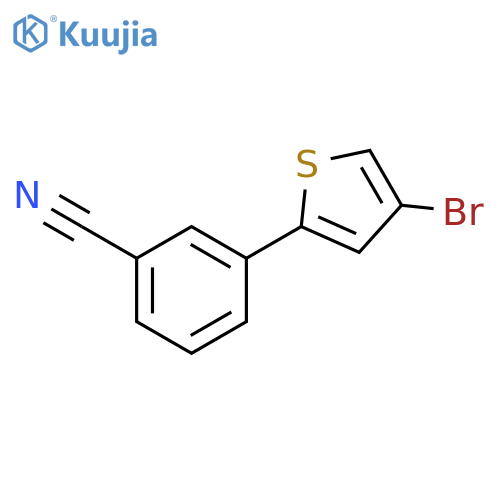

Cas no 2059955-46-1 (3-(4-bromothiophen-2-yl)benzonitrile)

2059955-46-1 structure

商品名:3-(4-bromothiophen-2-yl)benzonitrile

CAS番号:2059955-46-1

MF:C11H6BrNS

メガワット:264.141040325165

MDL:MFCD30501266

CID:5173248

PubChem ID:125457534

3-(4-bromothiophen-2-yl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 3-(4-bromo-2-thienyl)-

- 3-(4-bromothiophen-2-yl)benzonitrile

-

- MDL: MFCD30501266

- インチ: 1S/C11H6BrNS/c12-10-5-11(14-7-10)9-3-1-2-8(4-9)6-13/h1-5,7H

- InChIKey: LIKYXYKJLIRPAY-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=CC(C2SC=C(Br)C=2)=C1

3-(4-bromothiophen-2-yl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-340824-0.1g |

3-(4-bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 0.1g |

$993.0 | 2023-09-03 | ||

| Enamine | EN300-340824-0.5g |

3-(4-bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 0.5g |

$1084.0 | 2023-09-03 | ||

| Enamine | EN300-340824-0.05g |

3-(4-bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 0.05g |

$948.0 | 2023-09-03 | ||

| Enamine | EN300-340824-10.0g |

3-(4-bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 10.0g |

$4052.0 | 2023-02-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040607-1g |

3-(4-Bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 95% | 1g |

¥4697.0 | 2023-03-11 | |

| Enamine | EN300-340824-1.0g |

3-(4-bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-340824-10g |

3-(4-bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 10g |

$4852.0 | 2023-09-03 | ||

| Enamine | EN300-340824-5.0g |

3-(4-bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 5.0g |

$2732.0 | 2023-02-23 | ||

| Enamine | EN300-340824-2.5g |

3-(4-bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 2.5g |

$2211.0 | 2023-09-03 | ||

| Enamine | EN300-340824-0.25g |

3-(4-bromothiophen-2-yl)benzonitrile |

2059955-46-1 | 0.25g |

$1038.0 | 2023-09-03 |

3-(4-bromothiophen-2-yl)benzonitrile 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

2059955-46-1 (3-(4-bromothiophen-2-yl)benzonitrile) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量